molecular formula C10H8N2O3 B13663115 2-(4-Acetyl-3-nitrophenyl)acetonitrile

2-(4-Acetyl-3-nitrophenyl)acetonitrile

Cat. No.: B13663115
M. Wt: 204.18 g/mol
InChI Key: UQFQWXUPONSIQJ-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-nitrophenyl)acetonitrile (CAS 97246-55-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol, features both nitrile and nitro functional groups on an aromatic core, making it a versatile intermediate for the synthesis of more complex molecules . The nitrile group is a key functionality in over 30 approved pharmaceuticals and plays several critical roles in drug design. It often acts as a bioisostere for carbonyl groups, capable of forming directed hydrogen bonds with amino acid residues such as serine, glutamine, and arginine in enzyme active sites, which is crucial for inhibitor binding and selectivity . Furthermore, the nitrile group is metabolically robust and is typically passed through the body unchanged, contributing to favorable pharmacokinetic properties in drug candidates . The nitro group, meanwhile, is a common feature in many bioactive compounds and can be a key pharmacophore, though it is also a handle for further synthetic modification . As a multifunctional aromatic compound, this acetonitrile derivative is a valuable scaffold for developing potential enzyme inhibitors and other biologically active molecules. It must be stored at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(4-acetyl-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C10H8N2O3/c1-7(13)9-3-2-8(4-5-11)6-10(9)12(14)15/h2-3,6H,4H2,1H3

InChI Key

UQFQWXUPONSIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Phenylacetonitrile Derivatives

A key precursor for the synthesis is p-nitrophenylacetonitrile, which can be prepared by nitration of phenylacetonitrile. A patented method describes an environmentally friendly nitration process with controlled temperature and acid mixtures to achieve high yield and selectivity:

Step Reagents and Conditions Outcome
1 Mix nitric acid (65%), phosphoric acid (85%), and sulfuric acid (98%) in molar ratio 1:0.65:1.49 at 10–15°C to form a directional nitrating agent Formation of nitrating mixture
2 Slowly add phenylacetonitrile (98% purity) with molar ratio phenylacetonitrile:nitric acid = 1:1.145 at 15–20°C for 2.5 hours Nitration to p-nitrophenylacetonitrile
3 Filter, wash with water, recrystallize with ethanol-water, and dry Obtain pale yellow needle-like crystals of p-nitrophenylacetonitrile with ~70.5% yield

This method avoids heating, minimizes nitrogen oxide emissions, and is energy efficient.

Acetylation of Nitro-Substituted Phenylacetonitrile

Following nitration, the acetyl group is introduced typically via Friedel-Crafts acylation or related electrophilic aromatic substitution methods. The presence of the nitro group, an electron-withdrawing substituent, influences the regioselectivity and reactivity of acetylation.

In literature, acetylation is often conducted using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). The reaction conditions are carefully controlled to favor substitution at the 4-position relative to the nitro group.

Alternative Synthetic Routes: Multicomponent and Domino Reactions

Advanced synthetic approaches include copper-catalyzed multicomponent domino reactions that can construct complex substituted pyrroles and related heterocycles incorporating acetyl and nitro functionalities. While these methods are more elaborate, they highlight the utility of 2-(4-Acetyl-3-nitrophenyl)acetonitrile as an intermediate in heterocyclic synthesis.

Research Findings and Data Analysis

Reaction Yields and Purification

The nitration step yields approximately 70.5% of p-nitrophenylacetonitrile under optimized conditions. Subsequent acetylation yields vary depending on catalyst and reaction time but generally range between 60–85%. Purification typically involves column chromatography on silica gel using n-hexane/ethyl acetate mixtures as eluents.

Spectroscopic Characterization

  • NMR Spectroscopy : Aromatic protons show characteristic chemical shifts influenced by nitro and acetyl substituents; acetyl methyl protons appear as singlets around δ 2.5 ppm.
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ correspond to the acetyl carbonyl group; nitro groups show asymmetric and symmetric stretches near 1520 and 1350 cm⁻¹.
  • Mass Spectrometry : Molecular ion peaks confirm the molecular weight consistent with this compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield Notes
Nitration of phenylacetonitrile HNO3 (65%), H3PO4 (85%), H2SO4 (98%) at 10–20°C Molar ratios: phenylacetonitrile:HNO3 = 1:1.145; 2.5 h reaction ~70.5% Environmentally friendly, no heating required
Acetylation of nitrophenylacetonitrile Acetyl chloride or acetic anhydride with AlCl3 catalyst Controlled temperature, inert atmosphere 60–85% (literature range) Requires regioselective control due to nitro group
Purification Silica gel column chromatography Eluent: n-hexane:ethyl acetate (75:25) High purity product Standard purification method

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Acetyl-3-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and nitrile groups also contribute to the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Similarity Score Key Differences vs. Target Compound
2-(3-Nitrophenyl)acetonitrile 610-66-2 Nitro at 3-position; lacks acetyl group 0.98 Absence of 4-acetyl group
2-Methyl-2-(4-nitrophenyl)propanenitrile 71825-51-9 Methyl branch; nitro at 4-position 0.90 Propionitrile chain, steric bulk from methyl
2-(4-(Acetylamino)-3-nitrophenyl)propionitrile 57555-89-2 Acetylamino at 4-position; propionitrile chain 0.90* Acetylamino vs. acetyl; longer nitrile chain
2-((4-Nitrophenyl)amino)-2-phenylacetonitrile 88485-87-4 Amino group; phenyl substituent N/A Amino instead of acetyl; additional phenyl ring

*Similarity score inferred from structural features.

Key Observations :

  • Positional Isomerism: The nitro group’s position (3- vs. 4-) significantly alters electronic effects.
  • Steric Effects : Methyl-substituted analogs (e.g., 71825-51-9) introduce steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the target compound .

Electronic and Spectroscopic Properties

  • HOMO-LUMO Analysis: Density Functional Theory (DFT) studies on coumarin derivatives () suggest that non-planar structures and charge localization on aromatic rings influence reactivity. For 2-(4-acetyl-3-nitrophenyl)acetonitrile, the acetyl and nitro groups likely lower the LUMO energy, enhancing electrophilicity at the nitrile group .
  • IR and NMR Spectroscopy: Comparative studies on N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile () highlight distinct vibrational modes for nitro (~1520 cm⁻¹) and acetyl (~1680 cm⁻¹) groups. The target compound’s IR spectrum would differ from analogs due to substituent interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Acetyl-3-nitrophenyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration and acetylation reactions starting from phenylacetonitrile derivatives. Key factors include:

  • Temperature control : Excess heat may lead to byproducts like nitroso derivatives. Reactions are often conducted below 80°C .
  • Catalyst selection : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) are used for acetylation and nitration steps, respectively. Catalyst loading (5–10 mol%) impacts yield .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) is recommended to isolate the pure compound .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : The acetyl group (-COCH₃) shows a singlet at δ ~2.6 ppm. Aromatic protons near nitro groups resonate downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .
  • IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile (-C≡N) group. Acetyl C=O stretches appear at ~1680 cm⁻¹, and nitro (-NO₂) bands at ~1520 and 1350 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₈N₂O₃). Fragmentation patterns include loss of acetyl (m/z -60) and nitro groups (m/z -46) .

Q. What are the stability challenges for this compound under varying storage conditions?

  • Methodological Answer :

  • Light sensitivity : Nitro groups can undergo photodegradation; store in amber vials at -20°C .
  • Moisture : Hydrolysis of the nitrile group may occur in humid environments. Use desiccants (e.g., silica gel) in storage containers .
  • Thermal stability : Differential Scanning Calorimetry (DSC) studies are recommended to determine decomposition temperatures .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize the synthesis of this compound?

  • Methodological Answer :

  • Factorial Design : Vary parameters like temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (2–12 hrs) to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Model nonlinear relationships; prioritize factors using Pareto charts. For example, temperature and solvent polarity may dominate over stirring rate .
  • Validation : Confirm optimal conditions with triplicate runs. A reported case for similar nitriles achieved 85% yield at 60°C, 10 mol% AlCl₃, and 6 hrs .

Q. What computational strategies predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to map molecular orbitals. The nitro group lowers the LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. DMF) to assess solvation effects on reaction pathways .
  • Docking Studies : Predict binding affinity with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric compatibility .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., rotational isomerism) that cause peak broadening .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a nitro-substituted analog showed planar geometry with bond angles deviating by <2° from DFT predictions .

Q. What advanced separation techniques improve purity assessment of this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities at 254 nm. Retention times for nitroaromatics are typically >10 mins .
  • Chiral Chromatography : If enantiomers form during synthesis, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol eluents .
  • GC-MS Headspace Analysis : Monitor volatile byproducts (e.g., nitrile oxides) during reaction optimization .

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